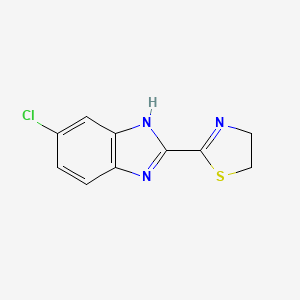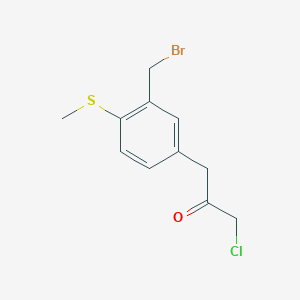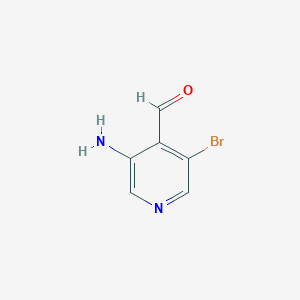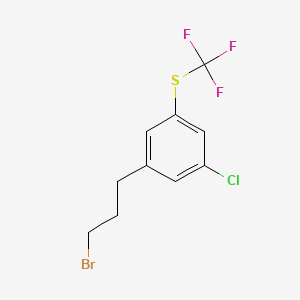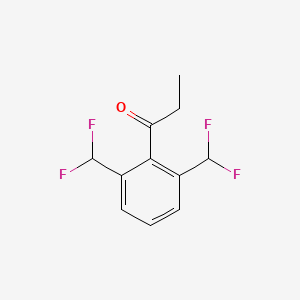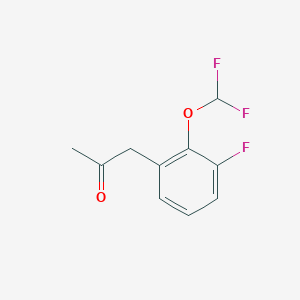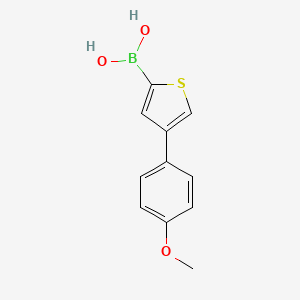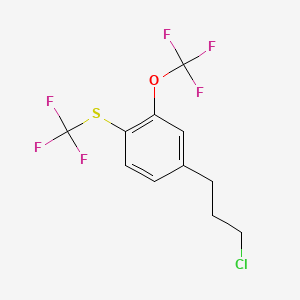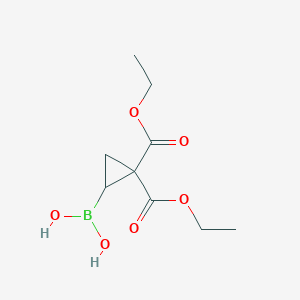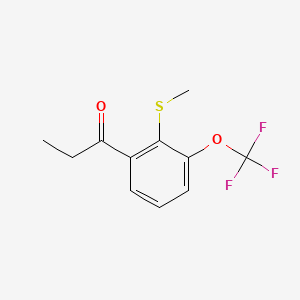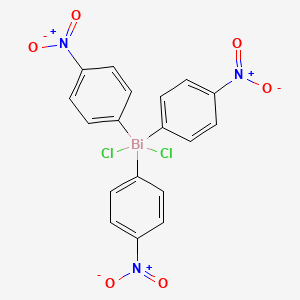
Bismuth, dichlorotris(4-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bismuth, dichlorotris(4-nitrophenyl)- is a chemical compound with the molecular formula C18H12BiCl2N3O6 and a molecular weight of 646.19 g/mol This compound is known for its unique structure, which includes bismuth coordinated with three 4-nitrophenyl groups and two chlorine atoms
Preparation Methods
The synthesis of Bismuth, dichlorotris(4-nitrophenyl)- typically involves the reaction of bismuth chloride with 4-nitrophenyl compounds under controlled conditions. One common method involves the use of bismuth nitrate and 4-nitrophenyl chloride in the presence of a suitable solvent and catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Chemical Reactions Analysis
Bismuth, dichlorotris(4-nitrophenyl)- undergoes various chemical reactions, including reduction, substitution, and complexation. One notable reaction is the catalytic reduction of 4-nitrophenol to 4-aminophenol, which is facilitated by the bismuth center in the compound . This reaction typically uses reducing agents such as sodium borohydride (NaBH4) under mild conditions.
Other reactions include substitution reactions where the chlorine atoms can be replaced by other ligands, and complexation reactions where the bismuth center forms complexes with other metal ions or organic molecules . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Bismuth, dichlorotris(4-nitrophenyl)- has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various organic reactions, including the reduction of nitro compounds and the synthesis of heterocyclic compounds . Its catalytic properties are attributed to the unique electronic structure of the bismuth center and the presence of electron-withdrawing nitrophenyl groups.
In biology and medicine, bismuth compounds are known for their antimicrobial properties, and Bismuth, dichlorotris(4-nitrophenyl)- is being investigated for its potential use in treating bacterial infections . Additionally, it has applications in materials science, where it is used to develop new materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of Bismuth, dichlorotris(4-nitrophenyl)- involves its ability to interact with various molecular targets through its bismuth center. In catalytic reactions, the bismuth center facilitates electron transfer processes, which are crucial for the reduction of nitro compounds . In biological systems, bismuth compounds can disrupt bacterial cell walls and inhibit enzyme activity, leading to antimicrobial effects .
The molecular pathways involved in these processes include the formation of bismuth complexes with biological molecules, which can interfere with essential cellular functions and lead to cell death .
Comparison with Similar Compounds
Bismuth, dichlorotris(4-nitrophenyl)- can be compared with other bismuth compounds such as bismuth subsalicylate and bismuth nitrate. While bismuth subsalicylate is primarily used for its gastrointestinal protective properties, Bismuth, dichlorotris(4-nitrophenyl)- is more focused on catalytic and antimicrobial applications .
Similar compounds include dichlorotris(4-methylphenyl)bismuthane and dichlorotris(4-chlorophenyl)bismuthane, which have similar structures but differ in the substituents on the phenyl rings . These differences can lead to variations in their chemical reactivity and applications.
Conclusion
Bismuth, dichlorotris(4-nitrophenyl)- is a versatile compound with significant potential in various scientific research fields. Its unique structure and chemical properties make it a valuable catalyst and antimicrobial agent. Ongoing research continues to explore its full range of applications and mechanisms of action, highlighting its importance in both chemistry and biology.
Properties
CAS No. |
108202-26-2 |
|---|---|
Molecular Formula |
C18H12BiCl2N3O6 |
Molecular Weight |
646.2 g/mol |
IUPAC Name |
dichloro-tris(4-nitrophenyl)bismuth |
InChI |
InChI=1S/3C6H4NO2.Bi.2ClH/c3*8-7(9)6-4-2-1-3-5-6;;;/h3*2-5H;;2*1H/q;;;+2;;/p-2 |
InChI Key |
FGCOEMLUORWONZ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])[Bi](C2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=C(C=C3)[N+](=O)[O-])(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


